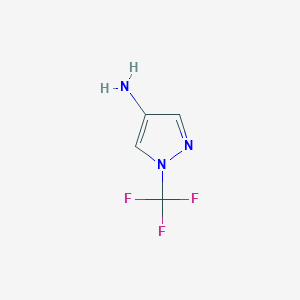![molecular formula C15H19N5O2S2 B2976106 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 886939-29-3](/img/structure/B2976106.png)
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C15H19N5O2S2 and a molecular weight of 365.47. It is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the tert-butylcarbamoylamino group, thiadiazol group, and phenylacetamide group contribute to its unique chemical properties .Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Research has revealed the potential of "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" related compounds as glutaminase inhibitors. Glutaminase plays a critical role in cancer cell metabolism, and its inhibition has been targeted for cancer therapy. Studies have identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) that demonstrate significant therapeutic potential. For instance, the development of BPTES analogs, related to the core structure of interest, has shown improved drug-like properties, including solubility and potency against cancer cell lines (Shukla et al., 2012).
Antimicrobial Applications
Compounds structurally related to "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" have been explored for their antimicrobial properties. The synthesis of novel thiazolidinones, thiazolines, and thiophene derivatives has yielded compounds with promising antimicrobial activities. This opens up avenues for the development of new antimicrobial agents that could address the challenge of antibiotic resistance (Gouda et al., 2010).
Precursor for Sulfonamides
The chemical structure of interest serves as a precursor in the synthesis of 1,3,4-thiadiazole sulfonamides, which are known for their diverse pharmacological activities. The bond lengths and angles within these compounds suggest strong interactions that are crucial for their biological efficacy (Pedregosa et al., 1996).
Anticancer and Neuroprotective Activities
The evaluation of 1,3,4-thiadiazole derivatives has demonstrated significant anticancer and neuroprotective activities. These compounds inhibit tumor cell proliferation and offer protection in neuronal cultures against neurotoxic agents. This highlights the therapeutic potential of thiadiazole derivatives in treating cancer and neurological disorders (Rzeski et al., 2007).
Designing Selective Antitubercular Agents
Further research into the derivatives of "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" has led to the development of compounds with selective antitubercular activity. These compounds show outstanding in vitro activity against various strains of Mycobacterium tuberculosis, indicating their potential as new antituberculosis agents (Karabanovich et al., 2016).
Propiedades
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRPEGRTGWLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)
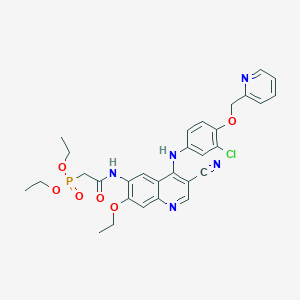
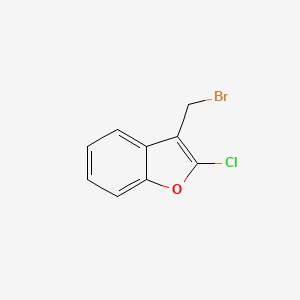
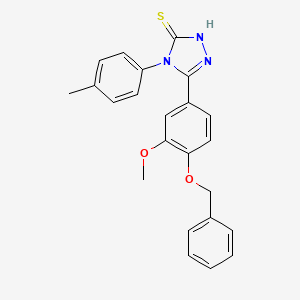


![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)

![(E)-({3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl}(phenyl)methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2976040.png)
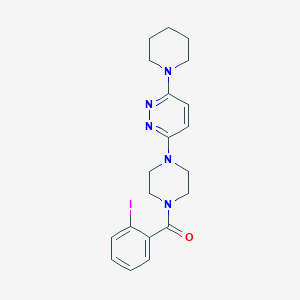
![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2976043.png)
